molecular formula C17H21N3O4S B2811119 3-(2-methoxyethyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422527-90-0

3-(2-methoxyethyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2811119
CAS RN: 422527-90-0
M. Wt: 363.43
InChI Key: AGWLIFWXFLPKGZ-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxyethyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains several functional groups including a methoxyethyl group, a tetrahydrofuran ring, a thioxo group, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be quite complex. It appears to contain a tetrahydroquinazoline ring, which is a type of heterocyclic compound. Heterocyclic compounds are often of interest in medicinal chemistry due to their ability to bind to various biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carboxamide group could result in hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing novel heterocyclic compounds, which are crucial in developing new pharmaceuticals. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their anti-inflammatory and analgesic properties. These compounds exhibit significant inhibition of cyclooxygenase enzymes, suggesting their potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Several studies have synthesized substituted quinazolines and tested their antimicrobial efficacy. For instance, fluoroquinolone-based 4-thiazolidinones have shown promising antifungal and antibacterial activities, indicating the potential of quinazoline derivatives in treating microbial infections (Patel & Patel, 2010).

Anticonvulsant and Antimicrobial Properties

Thioxoquinazolinone derivatives have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. Some compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, and potent anticonvulsant activity, highlighting the therapeutic potential of quinazolinone derivatives in neurological and infectious diseases (Rajasekaran et al., 2013).

Cancer Research

Quinazoline derivatives have also been investigated for their potential in cancer treatment. Specific compounds have demonstrated significant anticancer activity, particularly against breast cancer cell lines, indicating the potential of these compounds in developing new anticancer therapies (Gaber et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it is designed to interact with .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. If it shows promise in a particular field, such as medicinal chemistry, further studies could be conducted to optimize its structure and improve its efficacy .

properties

IUPAC Name

3-(2-methoxyethyl)-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-8-6-20-16(22)13-5-4-11(9-14(13)19-17(20)25)15(21)18-10-12-3-2-7-24-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,18,21)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWLIFWXFLPKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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